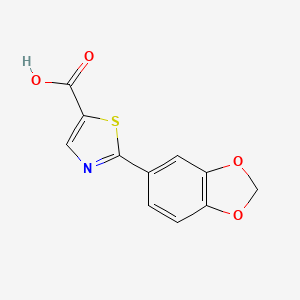

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-11(14)9-4-12-10(17-9)6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDNNIFPEQVRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC=C(S3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the benzodioxole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the benzodioxole ring can be synthesized from catechol and formaldehyde, while the thiazole ring can be formed from α-haloketones and thiourea .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid with analogous thiazole-carboxylic acid derivatives, highlighting structural variations, molecular properties, and pharmacological relevance:

Key Structural and Functional Differences:

Electron-Withdrawing Groups (e.g., -Cl): The 5-chlorothiophenyl analog (Entry 3) may exhibit enhanced electrophilic reactivity, useful in covalent inhibitor design .

Ring Systems: Benzodioxol vs. Bicyclic Scaffolds: The bicyclohexane derivative (Entry 5) restricts conformational flexibility, which can enhance target selectivity .

Pharmacological Implications :

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, focusing on its efficacy against various biological targets, including enzymes and cancer cells.

The molecular formula for this compound is with a molecular weight of 241.25 g/mol. The compound features a thiazole ring fused with a benzodioxole moiety, which is significant for its biological activity.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives, including the target compound. In vitro assays demonstrated that certain derivatives exhibit potent inhibition of α-amylase, an enzyme crucial in carbohydrate metabolism. Specifically, compounds derived from benzodioxole showed IC50 values ranging from 0.68 to 0.85 µM, indicating strong inhibitory effects while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .

Table 1: Antidiabetic Activity of Benzodioxol Derivatives

| Compound | IC50 (α-amylase inhibition) | Cytotoxicity (Normal Cell Line) |

|---|---|---|

| IIa | 0.85 µM | >150 µM |

| IIc | 0.68 µM | >150 µM |

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. A study reported that derivatives of this compound demonstrated significant cytotoxicity against several cancer types with IC50 values ranging from 26 to 65 µM . This suggests that the compound may act as a potential chemotherapeutic agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Cancer Cell Line A | 26 |

| Cancer Cell Line B | 45 |

| Cancer Cell Line C | 65 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may inhibit key enzymes involved in glucose metabolism and cancer cell proliferation. The structural features of the compound allow for interactions with active sites of these enzymes, leading to inhibition .

Case Studies

A notable case study involved the evaluation of this compound in a streptozotocin-induced diabetic mouse model. The administration of the compound resulted in a significant reduction in blood glucose levels from an average of 252.2 mg/dL to 173.8 mg/dL after five doses . This highlights its potential for therapeutic applications in managing diabetes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted benzodioxolyl aldehydes and thiazole intermediates. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid under catalytic conditions (e.g., sodium acetate) yields structurally related thiazole-carboxylic acid compounds . Solvent selection (e.g., acetic acid) and catalyst ratios significantly influence reaction efficiency.

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95% threshold) .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify substituent positions and aromatic ring integration .

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Elemental Analysis to validate empirical formulas (e.g., C, H, N, S content) .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Solubility can be improved using polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or buffered aqueous solutions at physiological pH. Pre-saturation studies with incremental solvent ratios are advised to prevent precipitation in biological matrices .

Advanced Research Questions

Q. What strategies resolve low yields in the cyclocondensation step during synthesis?

- Methodological Answer : Optimize reaction conditions by:

- Increasing reaction time (3–5 hours under reflux) to enhance intermediate formation .

- Adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to aminothiazolone) to drive completion .

- Purifying via recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .

Q. How can computational modeling predict the compound’s binding affinity with biological targets?

- Methodological Answer : Perform molecular docking studies using software like AutoDock or Schrödinger Suite. Input the compound’s crystallographic data (e.g., dihedral angles, bond lengths from X-ray structures ) to simulate interactions with enzymes (e.g., acetylcholinesterase or kinase targets). Validate predictions with in vitro binding assays .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate turnover rates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm competitive/non-competitive inhibition .

- Site-Directed Mutagenesis : Modify active-site residues in target enzymes to assess binding dependency on specific interactions .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- Methodological Answer : Synthesize analogs with halogenated aryl groups (e.g., 4-fluorophenyl or 4-bromophenyl substituents) and compare their:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.